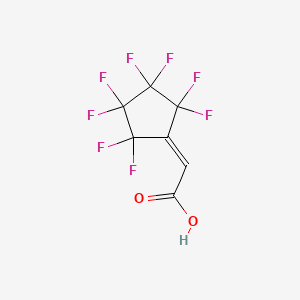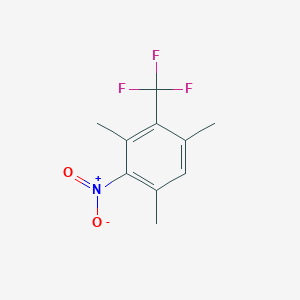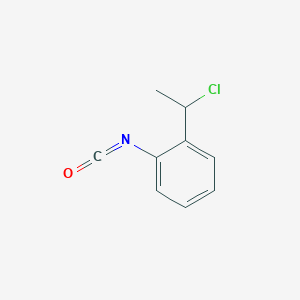
6-Hydroxy-2,2,3-trifluorochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2,2,3-trifluorochroman (6-OH-TFC) is a compound belonging to the group of trifluorochromans, a class of compounds that contain a carbon-carbon triple bond and three fluorine atoms. 6-OH-TFC is a highly fluorescent compound, which makes it an attractive choice for use in scientific research applications. It has been used in a variety of biochemical and physiological experiments, and its synthesis method, mechanism of action, and biochemical and physiological effects have been studied in detail.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 6-Hydroxy-2,2,3-trifluorochroman can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.
Starting Materials
2,2,3-trifluoro-1,4-naphthoquinone, 4-hydroxycoumarin, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide, Wate
Reaction
Step 1: Reduction of 2,2,3-trifluoro-1,4-naphthoquinone with sodium borohydride in methanol to yield 2,2,3-trifluoro-1,4-dihydroquinone, Step 2: Alkylation of 4-hydroxycoumarin with 2,2,3-trifluoro-1,4-dihydroquinone in the presence of acetic acid to yield 6-(2,2,3-trifluoro-1,4-dihydroxyphenyl)-4-hydroxycoumarin, Step 3: Oxidation of 6-(2,2,3-trifluoro-1,4-dihydroxyphenyl)-4-hydroxycoumarin with hydrochloric acid and sodium chlorate to yield 6-(2,2,3-trifluoro-1,4-dihydroxyphenyl)-2H-chromen-2-one, Step 4: Hydrolysis of 6-(2,2,3-trifluoro-1,4-dihydroxyphenyl)-2H-chromen-2-one with sodium hydroxide in water to yield 6-Hydroxy-2,2,3-trifluorochroman
Applications De Recherche Scientifique
6-Hydroxy-2,2,3-trifluorochroman has been used in a variety of scientific research applications due to its highly fluorescent properties. It has been used as a tracer in studies of drug metabolism, as a marker to study protein-protein interactions, and as a tool to study the structure and function of proteins. It has also been used in studies to measure the activity of enzymes, and to study the mechanisms of enzyme-catalyzed reactions.
Mécanisme D'action
6-Hydroxy-2,2,3-trifluorochroman acts as a fluorescent marker in biochemical and physiological studies. It binds to proteins, allowing for the study of protein-protein interactions. It can also be used to measure the activity of enzymes, as the fluorescent signal is quenched when the enzyme is active.
Effets Biochimiques Et Physiologiques
6-Hydroxy-2,2,3-trifluorochroman has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, to measure the activity of enzymes, and to study protein-protein interactions. It has also been used to study the mechanisms of enzyme-catalyzed reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Hydroxy-2,2,3-trifluorochroman in laboratory experiments is its highly fluorescent properties, which make it an ideal choice for fluorescent labeling. It is also highly soluble in water, making it easy to work with in aqueous solutions. However, one of the main limitations of using 6-Hydroxy-2,2,3-trifluorochroman is its high cost, which can be prohibitive for some experiments.
Orientations Futures
There are a number of potential future directions for the use of 6-Hydroxy-2,2,3-trifluorochroman in scientific research. It could be used in studies of drug metabolism and protein-protein interactions, as well as in studies of enzyme-catalyzed reactions. It could also be used in studies of protein structure and function, and in studies of molecular interactions. In addition, it could be used as a fluorescent marker in studies of cellular processes, such as cell signaling, gene expression, and cell differentiation.
Propriétés
IUPAC Name |
2,2,3-trifluoro-3,4-dihydrochromen-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-8-4-5-3-6(13)1-2-7(5)14-9(8,11)12/h1-3,8,13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTMCMTTXITEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C=C(C=C2)O)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2,2,3-trifluorochroman | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)